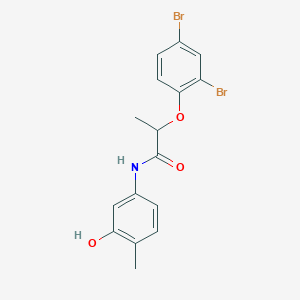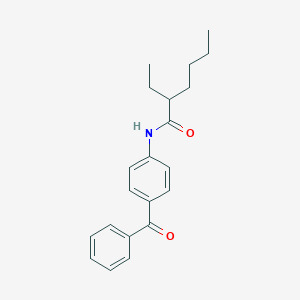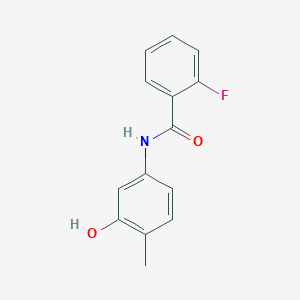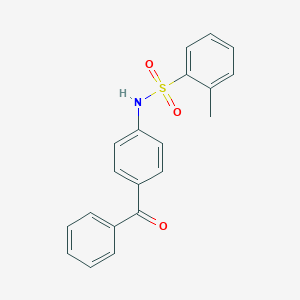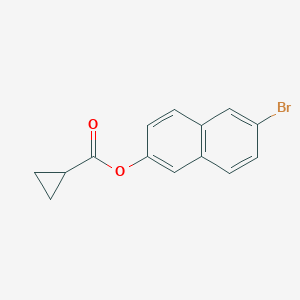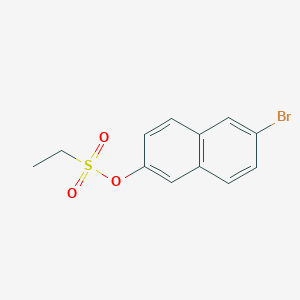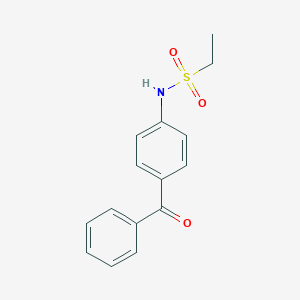
Phenyl3,4-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl3,4-dimethylbenzoate (PDMB) is a chemical compound with the molecular formula C16H14O2. It is a white crystalline powder that is used in various scientific research applications. PDMB is synthesized through a multistep process that involves the reaction of 3,4-dimethylbenzoyl chloride and phenol in the presence of a base.
Mechanism of Action
The mechanism of action of Phenyl3,4-dimethylbenzoate is not fully understood. However, it is believed that Phenyl3,4-dimethylbenzoate inhibits the activity of enzymes by binding to the active site of the enzyme. Phenyl3,4-dimethylbenzoate has been shown to form a covalent bond with the active site of acetylcholinesterase, which leads to the inhibition of its activity. Phenyl3,4-dimethylbenzoate has also been shown to inhibit the activity of tyrosinase by binding to the copper ion in the active site of the enzyme.
Biochemical and Physiological Effects:
Phenyl3,4-dimethylbenzoate has been shown to exhibit various biochemical and physiological effects. Phenyl3,4-dimethylbenzoate has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. Phenyl3,4-dimethylbenzoate has also been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. Phenyl3,4-dimethylbenzoate has been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin. This leads to a decrease in melanin production, which can be beneficial in the treatment of hyperpigmentation.
Advantages and Limitations for Lab Experiments
Phenyl3,4-dimethylbenzoate has several advantages for lab experiments. It is a stable and easily synthesized compound that is readily available. Phenyl3,4-dimethylbenzoate is also a fluorescent probe, which makes it useful in biological assays. However, Phenyl3,4-dimethylbenzoate has some limitations for lab experiments. Phenyl3,4-dimethylbenzoate has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays. Phenyl3,4-dimethylbenzoate also exhibits non-specific binding to proteins, which can lead to false-positive results in some assays.
Future Directions
There are several future directions for the use of Phenyl3,4-dimethylbenzoate in scientific research. Phenyl3,4-dimethylbenzoate can be used as a tool to study protein-ligand interactions and enzyme kinetics. Phenyl3,4-dimethylbenzoate can also be used to develop new anticancer drugs that target the activity of tyrosinase. Phenyl3,4-dimethylbenzoate can also be used to study the role of acetylcholinesterase in various neurological disorders, such as Alzheimer's disease. Further research is needed to fully understand the mechanism of action of Phenyl3,4-dimethylbenzoate and its potential applications in scientific research.
Synthesis Methods
Phenyl3,4-dimethylbenzoate is synthesized through a multistep process that involves the reaction of 3,4-dimethylbenzoyl chloride and phenol in the presence of a base. The first step involves the reaction of 3,4-dimethylbenzoyl chloride with sodium methoxide to form 3,4-dimethylbenzoate. The second step involves the reaction of 3,4-dimethylbenzoate with phenol in the presence of a base to form Phenyl3,4-dimethylbenzoate. The overall reaction can be represented as follows:
3,4-dimethylbenzoyl chloride + NaOCH3 → 3,4-dimethylbenzoate + NaCl
3,4-dimethylbenzoate + phenol + base → Phenyl3,4-dimethylbenzoate + H2O
Scientific Research Applications
Phenyl3,4-dimethylbenzoate is used in various scientific research applications. It is commonly used as a reagent in organic synthesis reactions. Phenyl3,4-dimethylbenzoate is also used as a fluorescent probe in biological assays. It can be used to study protein-ligand interactions and enzyme kinetics. Phenyl3,4-dimethylbenzoate has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. Phenyl3,4-dimethylbenzoate has also been shown to exhibit anticancer activity.
properties
IUPAC Name |
phenyl 3,4-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-8-9-13(10-12(11)2)15(16)17-14-6-4-3-5-7-14/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNFDTRZUIQEPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl3,4-dimethylbenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B310148.png)
![Methyl 3-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B310149.png)
![Methyl 4-chloro-3-[(phenylsulfonyl)amino]benzoate](/img/structure/B310151.png)
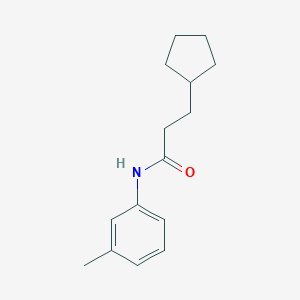
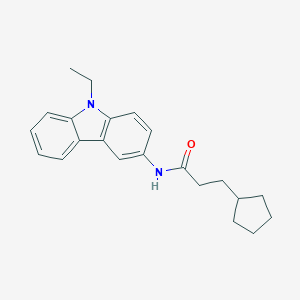
![Methyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B310156.png)
